molecular formula C13H11NO3S B2882052 Benzyl 2-nitrophenyl sulfoxide CAS No. 35804-36-5

Benzyl 2-nitrophenyl sulfoxide

Cat. No.: B2882052
CAS No.: 35804-36-5
M. Wt: 261.3
InChI Key: VPBBXUSWOVNWQG-UHFFFAOYSA-N
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Description

Benzyl 2-nitrophenyl sulfoxide is an organosulfur compound with the molecular formula C13H11NO3S It is characterized by the presence of a benzyl group attached to a 2-nitrophenyl sulfoxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-nitrophenyl sulfoxide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. The reaction proceeds under green conditions without the need for a metal catalyst, making it an environmentally friendly approach .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the one-pot thiol-free method mentioned above provides a scalable and efficient route for its synthesis

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-nitrophenyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or Oxone® can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Benzyl 2-nitrophenyl sulfone.

    Reduction: Benzyl 2-aminophenyl sulfoxide.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-nitrophenyl sulfoxide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl 2-nitrophenyl sulfoxide involves its interaction with molecular targets through its sulfoxide and nitro groups. The sulfoxide group can participate in redox reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Benzyl 2-nitrophenyl sulfide
  • Benzyl phenyl sulfoxide
  • Benzyl 4-chlorophenyl sulfoxide
  • Benzyl 4-bromophenyl sulfoxide

Comparison: Benzyl 2-nitrophenyl sulfoxide is unique due to the presence of both a nitro group and a sulfoxide group in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these functional groups. For example, benzyl phenyl sulfoxide lacks the nitro group, which can significantly alter its chemical behavior and applications .

Properties

IUPAC Name

1-benzylsulfinyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-14(16)12-8-4-5-9-13(12)18(17)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBBXUSWOVNWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35804-36-5
Record name BENZYL 2-NITROPHENYL SULFOXIDE
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